bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone
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Overview
Description
Bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone is a complex organic compound with the molecular formula C31H28N2O It is known for its unique structure, which includes two isoquinoline moieties connected by a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone typically involves the reaction of 1-phenyl-3,4-dihydroisoquinoline with a suitable methanone precursor under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the isoquinoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the methanone bridge to a methylene group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce methylene-bridged isoquinolines.
Scientific Research Applications
Bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The isoquinoline moieties can bind to active sites, altering the function of the target molecules. This interaction can modulate various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3,4-dihydroisoquinoline: A precursor in the synthesis of bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone.
Quinoline: Shares structural similarities but lacks the methanone bridge.
Isoquinoline: The parent compound of the isoquinoline moieties in this compound.
Uniqueness
This compound is unique due to its dual isoquinoline structure connected by a methanone bridge, which imparts distinct chemical and biological properties not found in its individual components or simpler analogs.
Properties
Molecular Formula |
C31H28N2O |
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Molecular Weight |
444.6 g/mol |
IUPAC Name |
bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C31H28N2O/c34-31(32-21-19-23-11-7-9-17-27(23)29(32)25-13-3-1-4-14-25)33-22-20-24-12-8-10-18-28(24)30(33)26-15-5-2-6-16-26/h1-18,29-30H,19-22H2 |
InChI Key |
CAQGZNDDACGLPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C5C4C6=CC=CC=C6 |
Origin of Product |
United States |
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